tert-Butoxycarbonylamino-(3-fluoro-phenyl)-acetic acid
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Overview
Description
tert-Butoxycarbonylamino-(3-fluoro-phenyl)-acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a 3-fluoro-phenyl ring and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butoxycarbonylamino-(3-fluoro-phenyl)-acetic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group, followed by the introduction of a 3-fluoro-phenyl ring and an acetic acid moiety. One common method involves the reaction of 3-fluoroaniline with di-tert-butyl dicarbonate to form the Boc-protected amine. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butoxycarbonylamino-(3-fluoro-phenyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-Butoxycarbonylamino-(3-fluoro-phenyl)-acetic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of fluoro-phenyl groups on biological activity. It may also serve as a precursor for the synthesis of bioactive molecules .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug intermediate. The Boc-protected amino group can be deprotected to yield free amines, which are common functional groups in pharmaceuticals .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of tert-Butoxycarbonylamino-(3-fluoro-phenyl)-acetic acid involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be deprotected to yield a free amine, which can then interact with enzymes or receptors. The fluoro-phenyl ring can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butoxycarbonylamino-(3-chloro-phenyl)-acetic acid
- tert-Butoxycarbonylamino-(3-bromo-phenyl)-acetic acid
- tert-Butoxycarbonylamino-(3-methyl-phenyl)-acetic acid
Uniqueness
tert-Butoxycarbonylamino-(3-fluoro-phenyl)-acetic acid is unique due to the presence of the fluoro-phenyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where fluorine’s unique characteristics are desired, such as in the design of pharmaceuticals with improved metabolic stability and bioavailability .
Properties
IUPAC Name |
2-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSUXJZKOGWPGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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